molecular formula C9H9ClO4 B1361584 3-Chloro-4,5-dimethoxybenzoic acid CAS No. 20624-87-7

3-Chloro-4,5-dimethoxybenzoic acid

Cat. No.: B1361584
CAS No.: 20624-87-7
M. Wt: 216.62 g/mol
InChI Key: WUBQRSNEXSSLFX-UHFFFAOYSA-N
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Description

3-Chloro-4,5-dimethoxybenzoic acid is an organic compound with the molecular formula C9H9ClO4 It is a derivative of benzoic acid, characterized by the presence of chlorine and methoxy groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4,5-dimethoxybenzoic acid typically involves the chlorination of 4,5-dimethoxybenzoic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where 4,5-dimethoxybenzoic acid is treated with thionyl chloride, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4,5-dimethoxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

Scientific Research Applications

3-Chloro-4,5-dimethoxybenzoic acid has several scientific research applications:

Comparison with Similar Compounds

    3,4-Dimethoxybenzoic Acid: Lacks the chlorine atom, resulting in different reactivity and applications.

    3-Chloro-4-methoxybenzoic Acid:

    4,5-Dimethoxybenzoic Acid: Lacks the chlorine atom, leading to different substitution patterns and reactivity.

Uniqueness: 3-Chloro-4,5-dimethoxybenzoic acid is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical properties and reactivity patterns. This combination makes it valuable in synthetic chemistry and material science .

Properties

IUPAC Name

3-chloro-4,5-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4/c1-13-7-4-5(9(11)12)3-6(10)8(7)14-2/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBQRSNEXSSLFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40286467
Record name 3-Chloro-4,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40286467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20624-87-7
Record name 20624-87-7
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Record name 3-Chloro-4,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40286467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-4,5-dimethoxybenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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